Cas no 1481952-45-7 (1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-methyl-α-pentyl-2-thiophenemethanol
- 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol
- EN300-8625909
- AKOS014613714
- 1481952-45-7
-
- MDL: MFCD21192660
- インチ: 1S/C11H17BrOS/c1-3-4-5-6-10(13)11-9(12)7-8(2)14-11/h7,10,13H,3-6H2,1-2H3
- InChIKey: VGQGBEVEBVHTGZ-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C=C(S1)C)Br)(O)CCCCC
計算された属性
- せいみつぶんしりょう: 276.01835g/mol
- どういたいしつりょう: 276.01835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 48.5Ų
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8625909-0.5g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-8625909-0.1g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-8625909-1.0g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-8625909-10.0g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-8625909-2.5g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-8625909-5g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-8625909-1g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-8625909-0.25g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-8625909-0.05g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-8625909-10g |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |
1481952-45-7 | 10g |
$3929.0 | 2023-09-02 |
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-olに関する追加情報
Comprehensive Overview of 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol (CAS No. 1481952-45-7)
1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol is a specialized organic compound with significant applications in pharmaceutical and material science research. This compound, identified by its CAS number 1481952-45-7, belongs to the class of thiophene derivatives, which are widely studied for their unique electronic and biological properties. The presence of a bromo substituent and a hexanol chain in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for thiophene-based compounds has surged due to their role in developing organic semiconductors and pharmaceutical intermediates. Researchers are particularly interested in 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol for its potential in drug discovery and material engineering. Its molecular structure allows for further functionalization, making it a valuable building block in medicinal chemistry and polymer science.
The synthesis of 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol typically involves multi-step organic reactions, including halogenation and Grignard reactions. These processes are optimized to achieve high yields and purity, which are critical for its applications in high-performance materials and biologically active molecules. The compound's bromine atom serves as a reactive site for cross-coupling reactions, enabling the creation of diverse heterocyclic frameworks.
One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for compounds like 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol. Researchers are investigating green chemistry approaches to reduce environmental impact while maintaining efficiency. This aligns with the growing focus on eco-friendly industrial processes and renewable feedstocks, which are frequently searched topics in academic databases and AI-driven research tools.
Another area of interest is the compound's potential in optoelectronic applications. Thiophene derivatives are known for their charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol into conjugated polymers could enhance device performance, a topic gaining traction in materials science forums and patent filings.
From a pharmacological perspective, this compound's thiophene core is often associated with bioactive molecules. Recent studies highlight its relevance in designing anti-inflammatory agents and antimicrobial compounds. These applications are frequently discussed in medical research publications and healthcare innovation platforms, reflecting the compound's multidisciplinary appeal.
In summary, 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol (CAS No. 1481952-45-7) is a compound of growing importance in both industrial and academic settings. Its unique structure and reactivity profile make it a focal point for advancements in drug development, material science, and sustainable chemistry. As research continues, this compound is expected to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.
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